2,6-BIS[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOHEXANONE
Overview
Description
2,6-BIS[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOHEXANONE is a complex organic compound featuring a cyclohexanone core substituted with two pyrazole groups
Preparation Methods
The synthesis of 2,6-BIS[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOHEXANONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of cyclohexanone with pyrazole derivatives under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and consistency.
Chemical Reactions Analysis
2,6-BIS[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOHEXANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Scientific Research Applications
2,6-BIS[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOHEXANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2,6-BIS[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOHEXANONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar compounds to 2,6-BIS[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOHEXANONE include other pyrazole derivatives and cyclohexanone-based compounds These similar compounds may share some structural features but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
(2E,6E)-2,6-bis[(1-ethyl-5-methylpyrazol-4-yl)methylidene]cyclohexan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-5-23-14(3)18(12-21-23)10-16-8-7-9-17(20(16)25)11-19-13-22-24(6-2)15(19)4/h10-13H,5-9H2,1-4H3/b16-10+,17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFAEOVMSIWPAS-OTYYAQKOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=C2CCCC(=CC3=C(N(N=C3)CC)C)C2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1N=CC(=C1C)/C=C\2/C(=O)/C(=C/C3=C(N(N=C3)CC)C)/CCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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